

Technical Guide: Spectral Analysis of 4-Fluoro-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **4-Fluoro-2-nitrobenzaldehyde** ($C_7H_4FNO_3$; CAS No: 2923-96-8).[1][2][3] The document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the structural characterization of the compound. This guide is intended to serve as a key resource for the identification and characterization of this molecule in research and development settings.

Spectroscopic Data

The following tables summarize the key 1H NMR, ^{13}C NMR, and IR spectral data for **4-Fluoro-2-nitrobenzaldehyde**.

1H NMR Spectral Data

The 1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.45	s	-	Aldehyde (-CHO)
8.20	dd	J = 8.8, 2.5 Hz	Aromatic (H-6)
7.85	dd	J = 8.8, 5.4 Hz	Aromatic (H-5)
7.60	ddd	J = 8.8, 2.5, 0.5 Hz	Aromatic (H-3)

Interpretation: The downfield singlet at 10.45 ppm is characteristic of an aldehyde proton. The three signals in the aromatic region (7.60-8.20 ppm) correspond to the three protons on the benzene ring. The splitting patterns (doublet of doublets, etc.) arise from spin-spin coupling with neighboring protons and the fluorine atom.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
187.5	Aldehyde (C=O)
166.2 (d, $^1\text{JCF} \approx 260$ Hz)	Aromatic (C-4)
151.0	Aromatic (C-2)
133.5 (d, $^3\text{JCF} \approx 10$ Hz)	Aromatic (C-6)
131.8	Aromatic (C-1)
122.0 (d, $^2\text{JCF} \approx 25$ Hz)	Aromatic (C-5)
115.5 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic (C-3)

Interpretation: The signal at 187.5 ppm corresponds to the carbonyl carbon of the aldehyde group. The carbon directly bonded to the fluorine atom (C-4) exhibits a large coupling constant (^1JCF) of approximately 260 Hz, appearing as a doublet. Other carbons in the aromatic ring show smaller couplings to the fluorine atom.

Infrared (IR) Spectral Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Functional Group Assignment
~3100	Aromatic C-H Stretch
~2850, ~2750	Aldehyde C-H Stretch
~1710	Aldehyde C=O Carbonyl Stretch
~1610, ~1480	Aromatic C=C Ring Stretch
~1530	Asymmetric NO ₂ Stretch
~1350	Symmetric NO ₂ Stretch
~1250	C-F Stretch
~830	C-H Out-of-plane Bend

Interpretation: The strong absorption at ~1710 cm⁻¹ is indicative of the aldehyde carbonyl group. The two distinct peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of the nitro (NO₂) group. The C-F bond vibration is observed around 1250 cm⁻¹.^[4] Aromatic C-H and aldehyde C-H stretches are also clearly visible.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for **4-Fluoro-2-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of solid **4-Fluoro-2-nitrobenzaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.

- Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
 - The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
 - The instrument must be properly tuned and shimmed to ensure high resolution and correct peak shapes.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and apply a baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

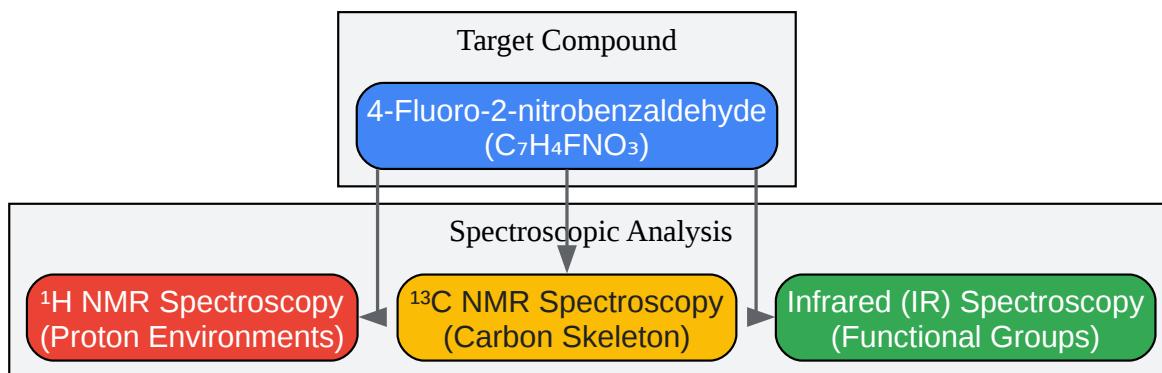
Infrared (IR) Spectroscopy

- Sample Preparation (Solution):[\[2\]](#)
 - Prepare a ~10% (w/v) solution of the compound in a suitable solvent like Carbon Tetrachloride (CCl_4) for the $4000\text{-}1330\text{ cm}^{-1}$ region and Carbon Disulfide (CS_2) for the $1330\text{-}400\text{ cm}^{-1}$ region.[\[2\]](#)
 - Note: Due to toxicity, KBr pellets are a common alternative for solid samples.

- Sample Preparation (KBr Pellet):
 - Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Grind the mixture to a very fine powder using an agate mortar and pestle.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
- Data Acquisition:
 - Place the sample (solution cell or KBr pellet) in the spectrometer's sample holder.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as the ratio of the sample scan to the background scan.

Visualization

The following diagram illustrates the logical relationship between the chemical compound and its corresponding spectral analysis techniques for structural elucidation.



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Caption: Logical workflow for the spectral characterization of **4-Fluoro-2-nitrobenzaldehyde**.

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References

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